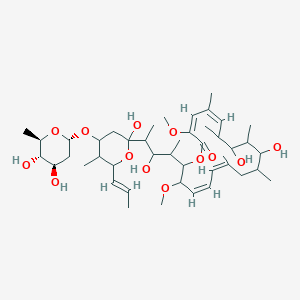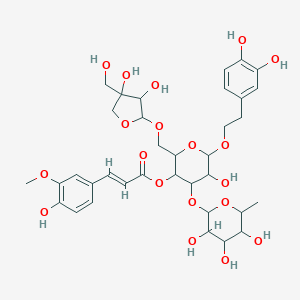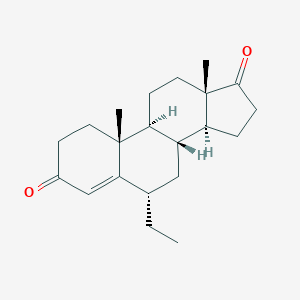
Pneumocandin C(0)
Overview
Description
Pneumocandin C(0) is a member of the echinocandin family, which are antifungal lipohexapeptides. These compounds are known for their ability to inhibit the synthesis of β-1,3-glucan, an essential component of the fungal cell wall. Pneumocandin C(0) is structurally similar to other pneumocandins but contains a unique 4R-hydroxy-L-proline residue . This compound is primarily produced by the fungus Glarea lozoyensis and serves as a precursor for the semisynthesis of various antifungal drugs .
Mechanism of Action
Target of Action
Pneumocandin C(0) is a member of the echinocandin family of antifungal lipopeptides . Its primary target is the β-1,3-glucan synthase complex , an enzyme responsible for the synthesis of β-1,3-glucan, a crucial component of the fungal cell wall . By inhibiting this enzyme, pneumocandin C(0) disrupts the integrity of the fungal cell wall .
Mode of Action
Pneumocandin C(0) acts as a non-competitive inhibitor of the β-1,3-glucan synthase complex . This means it binds to a site on the enzyme other than the active site, altering the enzyme’s conformation and reducing its activity . The inhibition of β-1,3-glucan synthesis leads to a depletion of the glucan polymer in the fungal cell wall, causing osmotic instability and ultimately, fungal cell lysis .
Biochemical Pathways
The biosynthesis of pneumocandin C(0) involves several complex biochemical pathways . It is produced by the filamentous fungus Glarea lozoyensis . The biosynthetic steps leading to the formation of pneumocandin B(0) and echinocandin B have been elucidated, providing a framework for understanding the biosynthesis of pneumocandin C(0) .
Pharmacokinetics
The related compound caspofungin, a semisynthetic derivative of pneumocandin b(0), is known to have good bioavailability and is used as a first-line therapy for invasive fungal infections
Result of Action
The primary result of pneumocandin C(0)'s action is the lysis of fungal cells due to osmotic instability . This occurs as a result of the inhibition of β-1,3-glucan synthesis, which disrupts the integrity of the fungal cell wall . This makes pneumocandin C(0) a potent antifungal agent .
Action Environment
The efficacy and stability of pneumocandin C(0) can be influenced by various environmental factors. For example, the production of pneumocandin B(0), a closely related compound, has been enhanced through random mutagenesis and fermentation optimization . It is likely that similar strategies could be employed to optimize the production of pneumocandin C(0).
Biochemical Analysis
Biochemical Properties
Pneumocandin C(0) interacts with the enzyme 1,3-β-glucan synthase, a key component in the synthesis of fungal cell walls . By noncompetitively binding to this enzyme, Pneumocandin C(0) disrupts the synthesis process, leading to the weakening of the fungal cell wall and eventual cell lysis .
Cellular Effects
The primary cellular effect of Pneumocandin C(0) is the disruption of fungal cell wall synthesis. This is achieved through its noncompetitive inhibition of 1,3-β-glucan synthase . The disruption of this process leads to osmotic instability within the fungal cell, ultimately resulting in cell lysis .
Molecular Mechanism
The molecular mechanism of Pneumocandin C(0) involves its noncompetitive binding to the catalytic unit of 1,3-β-glucan synthase . This binding inhibits the enzyme’s function, disrupting the synthesis of the fungal cell wall and leading to cell lysis .
Temporal Effects in Laboratory Settings
It is known that the compound’s noncompetitive inhibition of 1,3-β-glucan synthase leads to rapid cell lysis .
Metabolic Pathways
It is known that the compound is a lipohexapeptide of the echinocandin family , suggesting that it may be involved in lipid metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pneumocandin C(0) is typically produced through fermentation processes involving the fungus Glarea lozoyensis . The production process involves cultivating the fungus under specific conditions to optimize the yield of pneumocandin C(0). The fermentation broth is then subjected to extraction and purification processes to isolate the compound .
Industrial Production Methods: Industrial production of pneumocandin C(0) involves large-scale fermentation using optimized strains of Glarea lozoyensis. The fermentation conditions, including temperature, pH, and nutrient composition, are carefully controlled to maximize the yield of pneumocandin C(0) . After fermentation, the compound is extracted and purified using techniques such as crystallization and reverse-phase chromatography .
Chemical Reactions Analysis
Types of Reactions: Pneumocandin C(0) undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for the semisynthesis of antifungal drugs derived from pneumocandin C(0).
Common Reagents and Conditions:
Substitution: Substitution reactions often involve nucleophiles such as amines and thiols to modify the structure of pneumocandin C(0).
Major Products Formed: The major products formed from these reactions include various semisynthetic derivatives of pneumocandin C(0), which are used as antifungal agents .
Scientific Research Applications
Pneumocandin C(0) has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry :
Chemistry: Pneumocandin C(0) serves as a valuable precursor for the synthesis of various antifungal drugs.
Industry: The compound is produced on an industrial scale for use in the pharmaceutical industry.
Comparison with Similar Compounds
- Pneumocandin B(0)
- Echinocandin B
- Anidulafungin
- Micafungin
Properties
IUPAC Name |
N-[(3S,6S,9S,11R,15S,20S,21R,24S,26R)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(2R)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,26-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H80N8O17/c1-5-25(2)18-26(3)12-10-8-6-7-9-11-13-38(66)52-32-21-36(64)47(72)56-46(71)34-20-31(62)24-58(34)50(75)40(35(63)22-37(51)65)54-48(73)41(43(68)42(67)28-14-16-29(60)17-15-28)55-45(70)33-19-30(61)23-57(33)49(74)39(27(4)59)53-44(32)69/h14-17,25-27,30-36,39-43,47,59-64,67-68,72H,5-13,18-24H2,1-4H3,(H2,51,65)(H,52,66)(H,53,69)(H,54,73)(H,55,70)(H,56,71)/t25?,26?,27-,30-,31-,32?,33+,34+,35-,36+,39+,40+,41+,42-,43?,47-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMHTGKXJQHTQV-YWVCOZMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2CC(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CC(=O)N)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)CC(C)CCCCCCCCC(=O)NC1C[C@@H]([C@H](NC(=O)[C@@H]2C[C@H](CN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)[C@@H](C)O)O)C([C@@H](C4=CC=C(C=C4)O)O)O)[C@@H](CC(=O)N)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H80N8O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1065.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144074-96-4 | |
| Record name | Pneumocandin C(0) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144074964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the supplementation of proline affect the production of Pneumocandin C(0) in Glarea lozoyensis?
A1: The research indicates that proline supplementation to the Glarea lozoyensis fermentation process leads to a dose-dependent decrease in Pneumocandin C(0) levels. [] This contrasts with the observed increase in Pneumocandin B(0) and E(0) levels under the same conditions. The study highlights the complex interplay between amino acid availability and the regulation of specific pneumocandin analogue synthesis in this fungus.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2R,3S)-3-amino-4-[[(2S)-2-[[(E,2R,3R,4R,5R)-3,5-dihydroxy-2,4-dimethyloctadec-12-enoyl]amino]-3-methylbutanoyl]-[(2S)-1-oxo-3-sulfooxypropan-2-yl]amino]-4-oxobutan-2-yl] acetate](/img/structure/B233965.png)
![2-(4-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233966.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233975.png)
![N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide](/img/structure/B233979.png)
![3-iodo-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide](/img/structure/B233980.png)
![4-ethyl-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B233986.png)
![(4aS,7aS)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B233998.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-methylbenzamide](/img/structure/B234009.png)

![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]butanamide](/img/structure/B234014.png)

![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-(2-methylphenoxy)acetamide](/img/structure/B234023.png)

